molecular formula C16H18N2O3 B14111012 BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)

BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)

Cat. No.: B14111012
M. Wt: 286.33 g/mol
InChI Key: HLHOZMXKZFAMMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® typically involves the coupling of 2-(4-nitrophenyl)ethylamine with benzyl alcohol under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO, at room temperature . The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Employed in the development of pharmaceutical compounds, particularly for diabetes treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in the synthesis of aminothiazolyl derivatives, which are known to modulate various biological pathways related to diabetes . The exact molecular targets and pathways depend on the specific derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • (alphaR)-alpha-[[[2-(4-Aminophenyl)ethyl]amino]methyl]benzenemethanol hydrochloride
  • ®-2-[[2-(4-Nitrophenyl)ethyl]amino]-1-phenylethanol Hydrochloride
  • ®-2-[[2-(4-Nitrophenyl)ethyl]amino]methyl]benzenemethanol hydrochloride

Uniqueness

BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of aminothiazolyl derivatives sets it apart from other similar compounds .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

[2-[[2-(4-nitrophenyl)ethylamino]methyl]phenyl]methanol

InChI

InChI=1S/C16H18N2O3/c19-12-15-4-2-1-3-14(15)11-17-10-9-13-5-7-16(8-6-13)18(20)21/h1-8,17,19H,9-12H2

InChI Key

HLHOZMXKZFAMMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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